molecular formula C13H9Cl2NO2 B6381973 5-(3-Carbamoyl-4-chlorophenyl)-3-chlorophenol, 95% CAS No. 1261888-45-2

5-(3-Carbamoyl-4-chlorophenyl)-3-chlorophenol, 95%

Cat. No. B6381973
CAS RN: 1261888-45-2
M. Wt: 282.12 g/mol
InChI Key: WFVIAHINCYRJDZ-UHFFFAOYSA-N
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Description

5-(3-Carbamoyl-4-chlorophenyl)-3-chlorophenol, 95% (hereafter referred to as "5-CPCP-95") is a chemical compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 197-198°C and a boiling point of 238-239°C. It has a molecular weight of 262.5 g/mol and a density of 1.5 g/cm3. 5-CPCP-95 has been widely used in the synthesis of a variety of compounds, including drugs, dyes, and other organic molecules. Furthermore, it has been used in the study of biochemical and physiological effects, as well as in the development of new lab experiments.

Mechanism of Action

5-CPCP-95 is a phenol derivative, and its mechanism of action is based on its ability to interact with proteins and other biological molecules. It has been shown to bind to certain proteins, such as cytochrome P450, and inhibit their activity. In addition, it has been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
5-CPCP-95 has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, it has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in drug metabolism. Furthermore, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in neurotransmission.

Advantages and Limitations for Lab Experiments

5-CPCP-95 has several advantages when used in lab experiments. It is relatively inexpensive, easy to obtain, and easy to use. Furthermore, it is stable and can be stored for long periods of time. However, it also has some limitations. It is toxic and can be irritating to the skin, eyes, and respiratory system. Additionally, it can be difficult to handle, as it is highly volatile.

Future Directions

There are several potential future directions for the use of 5-CPCP-95 in scientific research. It could be used in the development of new drugs and dyes, as well as other organic molecules. Furthermore, its biochemical and physiological effects could be further studied to develop new therapeutic agents. Additionally, its inhibitory effect on enzymes could be explored to develop new treatments for various diseases. Finally, its potential as a tool for drug delivery could be explored to develop new delivery systems.

Synthesis Methods

5-CPCP-95 can be synthesized using the reaction of 3-chlorophenol and 4-chloro-3-carbamoylphenol in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at a temperature of 80-90°C. The reaction is complete after 4-6 hours and the product is isolated by recrystallization.

Scientific Research Applications

5-CPCP-95 is used in a wide range of scientific research applications, including drug discovery, organic synthesis, and biochemistry. It is used as a starting material for the synthesis of various drugs and dyes, as well as other organic molecules. It is also used in the study of biochemical and physiological effects, as well as in the development of new lab experiments.

properties

IUPAC Name

2-chloro-5-(3-chloro-5-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-3-8(4-10(17)6-9)7-1-2-12(15)11(5-7)13(16)18/h1-6,17H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVIAHINCYRJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686133
Record name 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carbamoyl-4-chlorophenyl)-3-chlorophenol

CAS RN

1261888-45-2
Record name 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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